2-Nitrobenzanthrone

描述

Contextualization within Polycyclic Aromatic Compound (PAC) Chemistry

2-Nitrobenzanthrone is a member of the broad class of chemicals known as Polycyclic Aromatic Compounds (PACs). wikipedia.orgscispace.com PACs are ubiquitous environmental pollutants that result from the incomplete combustion of organic materials, with sources including vehicle exhaust and industrial emissions. allenpress.com Within this large family, this compound belongs to a specific subgroup called nitrated PACs (nitro-PACs).

Nitro-PACs are of particular concern as they are often more mutagenic and carcinogenic than their parent compounds. acs.org They can be emitted directly from combustion sources or, significantly in the case of this compound, formed in the atmosphere. oup.comiarc.fr Research has demonstrated that this compound is formed from its parent PAC, benzanthrone (B145504), through gas-phase reactions with nitrogen oxides (NOx) and hydroxyl or nitrate (B79036) radicals. oup.comiarc.frkyoto-u.ac.jptandfonline.com This atmospheric formation pathway is a key characteristic that distinguishes it from its isomer, 3-nitrobenzanthrone (B100140) (3-NBA), which is formed preferentially during high-temperature combustion processes, such as those in diesel engines. iarc.frnih.gov Consequently, the relative atmospheric abundance of this compound is substantially higher than that of 3-NBA, making it a key subject in the study of atmospheric chemical transformations of PACs. iarc.frnih.gov

Significance in Contemporary Chemical Investigations

The significance of this compound in modern chemical research stems primarily from its prevalence in the environment and its distinct biological and chemical properties compared to its isomers. It serves as an important marker for atmospheric photochemical reactions. tandfonline.com Studies have found that the concentration of this compound in ambient air can be up to 70 times higher than that of its carcinogenic isomer, 3-nitrobenzanthrone. oup.comnih.govoup.com This high ratio underscores its importance in understanding atmospheric processes and human exposure to airborne pollutants. oup.com

In the field of toxicology, this compound is a crucial reference compound for comparative studies aimed at understanding structure-activity relationships among nitro-PACs. oup.comoup.com Although generally found to be less genotoxic than 3-nitrobenzanthrone, it does exhibit mutagenic activity. oup.comoup.comki.se Investigations into its biological effects have shown that it can be metabolically activated to DNA-damaging species by certain human enzymes, such as N-acetyltransferase 2 (NAT2) and sulfotransferase 1A1 (SULT1A1), leading to mutations in specialized mammalian cell lines. oup.comoup.com

Furthermore, research into its ability to form covalent bonds with DNA, known as DNA adducts, provides valuable insights into the mechanisms of chemical carcinogenesis. While this compound forms DNA adducts at a much lower level than its 3-nitro isomer, the patterns and cellular specificities of these adducts are different. nih.govoup.com For example, 2-NBA-derived DNA adducts were observed in human lung (A549) and liver (HepG2) cell lines, but not in colon (HCT116) or breast (MCF-7) cells where 3-NBA readily forms adducts. nih.govoup.com These differences highlight the subtle structural nuances that dictate biological outcomes and make this compound a key subject for detailed mechanistic studies.

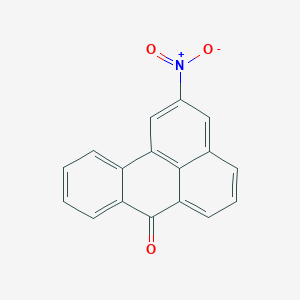

Structure

2D Structure

3D Structure

属性

分子式 |

C17H9NO3 |

|---|---|

分子量 |

275.26 g/mol |

IUPAC 名称 |

2-nitrobenzo[b]phenalen-7-one |

InChI |

InChI=1S/C17H9NO3/c19-17-13-6-2-1-5-12(13)15-9-11(18(20)21)8-10-4-3-7-14(17)16(10)15/h1-9H |

InChI 键 |

IQECYNRTSSZPRQ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)C3=C4C(=CC(=C3)[N+](=O)[O-])C=CC=C4C2=O |

Pictograms |

Irritant |

同义词 |

2-nitrobenzanthrone 3-nitrobenzanthrone nitrobenzanthrone |

产品来源 |

United States |

Synthetic Methodologies and Isomerization Pathways of 2 Nitrobenzanthrone

Direct Nitration Routes of Benzanthrone (B145504) Precursors

The most common method for synthesizing nitrobenzanthrone isomers is the direct nitration of a benzanthrone precursor. This electrophilic aromatic substitution reaction can yield a mixture of isomers, with the distribution being highly dependent on the specific reaction conditions employed.

Reaction Conditions and Solvent Influence on Isomer Distribution

The choice of solvent and nitrating agent plays a crucial role in determining the isomeric ratio of the resulting nitrobenzanthrone products.

When benzanthrone is reacted with nitric acid in acetic anhydride (B1165640) under ice-cold conditions, a mixture of 1-nitrobenzanthrone, 2-nitrobenzanthrone, and 3-nitrobenzanthrone (B100140) is formed. sfasu.eduallenpress.comsfasu.edu In this system, this compound is the major product, with average yields of approximately 10.5%. sfasu.eduallenpress.com The use of acetic anhydride as a solvent is significant, as it influences the nitration rates and the resulting isomer distribution. allenpress.com

In contrast, conducting the nitration in nitrobenzene (B124822) at a temperature of 20°C typically does not yield this compound. allenpress.com Instead, the use of nitrobenzene as a solvent with concentrated nitric acid at 40°C for 30 minutes leads to 3-nitrobenzanthrone as the major product, with a reported yield of 83.5%. allenpress.com Other minor products in this reaction include 1-, 9-, and 11-nitrobenzanthrone. allenpress.com

The concentration of the acid used also has a profound effect. For instance, nitration of benzanthrone in acetic acid with 98% nitric acid reportedly forms 3-nitrobenzanthrone. ias.ac.in Conversely, using 88% nitric acid in a boiling solution of benzanthrone in acetic acid is stated to produce this compound. ias.ac.in

Furthermore, the use of different nitrating agents and co-solvents can alter the product distribution. For example, nitration with N2O5 in dichloromethane (B109758) (DCM) primarily yields 3-nitrobenzanthrone. allenpress.com However, if the reaction is carried out in carbon tetrachloride (CCl4) in the presence of ozone (O3), this compound becomes the major product. allenpress.com These variations highlight the influence of the reaction medium on the stability of the nitrenium ions formed during the reaction. allenpress.com

Table 1: Influence of Reaction Conditions on Nitrobenzanthrone Isomer Distribution

| Nitrating Agent/System | Solvent | Temperature | Major Isomer(s) | Minor Isomer(s) | Reference(s) |

|---|---|---|---|---|---|

| Nitric Acid | Acetic Anhydride | Ice-cold | This compound (~10.5%) | 1-Nitrobenzanthrone, 3-Nitrobenzanthrone | sfasu.eduallenpress.com |

| Concentrated Nitric Acid | Nitrobenzene | 40°C | 3-Nitrobenzanthrone (83.5%) | 1-, 9-, 11-Nitrobenzanthrone | allenpress.com |

| 98% Nitric Acid | Acetic Acid | Not Specified | 3-Nitrobenzanthrone | Not Specified | ias.ac.in |

| 88% Nitric Acid | Acetic Acid | Boiling | This compound | Not Specified | ias.ac.in |

| N2O5 | Dichloromethane (DCM) | -70°C to 20°C | 3-Nitrobenzanthrone (67-83%) | 1-, 9-, 11-Nitrobenzanthrone | allenpress.com |

| Nitric Acid/Ozone | Carbon Tetrachloride (CCl4) | Not Specified | This compound | Not Specified | allenpress.com |

| Nitric Acid | Glacial Acetic Acid | 105-110°C | This compound | Not Specified | tandfonline.com |

| Nitric Acid | Nitrobenzene | 50-60°C | 1-Nitrobenzanthrone | Not Specified | tandfonline.com |

Optimization of Reaction Parameters for Selective this compound Formation

Selective synthesis of this compound can be achieved by carefully controlling the reaction parameters. As indicated by historical patent literature, the addition of 88% nitric acid to a boiling solution of benzanthrone in acetic acid favors the formation of this compound. ias.ac.in More contemporary research has shown that nitration in glacial acetic acid at temperatures between 105-110°C also yields this compound. tandfonline.com

One study detailed the isolation of a mononitrobenzanthrone with a melting point of 302°C in good yield after two crystallizations from nitrobenzene, which was identified as being nitrated in the 1- or 2-position. ias.ac.in Another investigation successfully synthesized this compound, along with its 1- and 3-isomers, by reacting benzanthrone with nitric acid in acetic anhydride under ice-cold conditions, where this compound was the predominant product. sfasu.edu

Alternative Synthetic Approaches

Beyond direct nitration, other synthetic methodologies have been developed to produce nitrobenzanthrone isomers, sometimes offering better yields and selectivity.

Ullmann Cross-Coupling and Subsequent Ring Closure Reactions

The Ullmann cross-coupling reaction provides an alternative route for the synthesis of nitrobenzanthrones, often resulting in high yields of specific mono-nitro isomers. allenpress.comresearchgate.net This method involves the reaction of an iodonitronaphthalene with an iodonitrobenzoate in the presence of copper bronze powder in a solvent like dimethylformamide (DMF). allenpress.comresearchgate.net The resulting ester is then hydrolyzed to a carboxylic acid, converted to the corresponding acid chloride, and finally undergoes a Friedel-Crafts ring closure reaction with aluminum chloride to form the nitrobenzanthrone skeleton. researchgate.net

This approach has been reported to produce this compound with a yield of 16%. allenpress.comresearchgate.net The same reaction can also yield 1-nitrobenzanthrone (62%) and 3-nitrobenzanthrone (50%), as well as high yields of 9-nitrobenzanthrone (96%) and 11-nitrobenzanthrone (95%). allenpress.comresearchgate.net A modified Ullmann cross-coupling has also been utilized, reacting a 4-nitro-substituted 1-iodonaphthalene (B165133) with methyl-iodo-benzoate, followed by ring closure. iarc.fr

Novel Catalytic and Photochemical Synthesis Strategies

Research into novel synthetic methods includes the exploration of catalytic and photochemical pathways. While specific details on the photochemical synthesis of this compound are not extensively documented in the provided results, the atmospheric formation of this compound through OH and/or NO3 radical-initiated reactions points towards the relevance of photochemical processes. osti.gov This suggests that such reactions could potentially be harnessed for synthetic purposes. The presence of this compound in ambient air particles underscores the importance of these atmospheric formation routes. osti.gov

Isomerization Studies and Positional Selectivity in Nitration Reactions

The positional selectivity in the nitration of benzanthrone is a complex interplay of electronic and steric effects, as well as the reaction conditions. The mechanism of electrophilic aromatic nitration is widely believed to proceed via a nitronium ion (NO2+), which forms a π-complex with the aromatic ring, followed by the formation of a σ-complex (also known as a Wheland intermediate). nih.gov The stability of this intermediate influences the final product distribution.

The regioselectivity of nitration is highly dependent on the reaction conditions. sci-hub.se For instance, the nitration of phenalenone, a related polycyclic aromatic ketone, shows drastic changes in the position of nitration depending on the acidity of the sulfuric acid used. oup.com In strongly acidic conditions, one isomer may predominate, while under milder conditions, a different distribution of isomers is observed. oup.com This is analogous to the observations in benzanthrone nitration, where different acid concentrations and solvents lead to different major products. allenpress.comias.ac.in

Computational studies have shown that for activated aromatic systems, the transition state leading to the oriented reaction complex is often the rate-determining step, while for deactivated systems, it is the transition state leading to the σ-complex. nih.gov The structure of the rate-determining transition state relative to the σ-complex can explain why simple models based on σ-complex stability are sometimes problematic for predicting nitration outcomes. nih.gov The presence of activating or deactivating substituents on the aromatic ring can significantly alter the potential energy surface of the reaction, thereby influencing the positional selectivity. nih.gov

Furthermore, isomerization of initially formed products can occur. For example, in the reduction of fluoranthene, the initially formed 3,10b-dihydrofluoranthene can isomerize to the 2,3-dihydro isomer via a base-catalyzed process. researchgate.net While direct evidence for the isomerization of this compound under synthetic conditions is not explicitly detailed, the potential for such transformations, especially under varied pH and temperature conditions, should be considered.

Mechanistic Insights into this compound Isomer Preference

The preference for the formation of this compound over its isomers, particularly the potent mutagen 3-nitrobenzanthrone, is governed by the reaction mechanism, which can be influenced by the choice of solvent and nitrating agent. While electrophilic nitration via the nitronium ion (NO₂⁺) is a common pathway for aromatic compounds, evidence suggests that the formation of this compound can be favored through an alternative mechanism.

Studies have shown that direct nitration of benzanthrone under specific conditions yields this compound as a major product. For instance, the reaction of benzanthrone with nitric acid in acetic anhydride under ice-cold conditions produces this compound in significantly higher yield compared to the 1- and 3-isomers. Current time information in Bangalore, IN.researchgate.net The formation of this compound as the major product in this system is thought to involve the formation of a radical cation. Current time information in Bangalore, IN. This contrasts with conditions that favor the formation of 3-nitrobenzanthrone, which is typically explained by an electrophilic attack at the C-3 position, the most electronically activated carbon in the benzanthrone molecule. Current time information in Bangalore, IN.

Furthermore, the choice of solvent plays a critical role in directing the isomerization. The reaction of benzanthrone with nitrogen dioxide in tetrachloromethane, a nonpolar solvent, yields this compound as the major product. oup.com This outcome suggests that a homolytic mechanism is at play. In contrast, using a polar solvent like dichloromethane favors the formation of 3-nitrobenzanthrone, indicating a shift towards a heterolytic or ionic pathway. oup.com The stability of the resulting arylnitrenium ion and the efficiency of enzymatic activation are also key determinants of the ultimate biological activity, which differs greatly between the 2- and 3-isomers. ias.ac.innih.gov

Regiochemical Control in Nitration of Benzanthrone Derivatives

Controlling the regiochemistry in the nitration of benzanthrone is a key challenge in selectively synthesizing this compound. The distribution of nitrobenzanthrone isomers is highly dependent on the nitrating system and reaction parameters such as temperature and the presence of co-solvents or catalysts. Current time information in Bangalore, IN.uctm.edunih.gov

Different nitrating agents and conditions lead to distinct isomer profiles. For example, direct nitration with a nitric acid/acetic acid mixture can produce 1-, 2-, and 3-nitrobenzanthrone isomers. Current time information in Bangalore, IN. The use of nitric acid in acetic anhydride at low temperatures has been shown to favor the 2-isomer. Current time information in Bangalore, IN.researchgate.net Conversely, nitration with nitric acid in nitrobenzene as a co-solvent at 40°C predominantly yields 3-nitrobenzanthrone. Current time information in Bangalore, IN. The reaction of benzanthrone with nitrogen dioxide, alone or mixed with ozone, also produces a mixture of nitrated products, with the isomer distribution being heavily solvent-dependent. oup.comuctm.edu

The Ullmann cross-coupling reaction followed by a Friedel-Crafts ring closure offers an alternative synthetic route that can bias the formation of certain isomers, including this compound, although often not as the sole product. acs.org The ability to manipulate reaction conditions to favor a specific isomer is crucial for obtaining pure analytical standards needed for environmental and toxicological studies. Current time information in Bangalore, IN.

| Nitrating Agent / Co-solvent | Temperature | 2-NBA Yield (%) | 3-NBA Yield (%) | Other Isomer Yields (%) | Reference |

|---|---|---|---|---|---|

| HNO₃ / Acetic Anhydride | Ice-cold | 10.5 ± 2.6 | 6.4 ± 1.3 | 1-NBA: 0.3 ± 0.1 | Current time information in Bangalore, IN. |

| HNO₃ / Nitrobenzene | 40°C | Not a typical product | 83.5 | 1-NBA: 5.8, 9-NBA: 3.0, 11-NBA: 1.2 | Current time information in Bangalore, IN. |

| NO₂ / O₃ | 0°C to 20°C | Minor product | 80.0 | 1-, 9-, 11-NBA also formed | Current time information in Bangalore, IN. |

| NO₂ / Tetrachloromethane | Not specified | Major product | Minor product | Not specified | oup.com |

| NO₂ / Dichloromethane | Not specified | Minor product | Major product | Not specified | oup.com |

Derivatization Strategies for this compound

The functional group transformations of this compound are pivotal for its further use in synthetic applications and for studying its metabolic pathways. Strategies primarily focus on the reduction of the nitro group to form the corresponding amine, which then serves as a versatile intermediate for further functionalization.

Chemical Reduction to Aminobenzanthrone Analogues

The most common derivatization of this compound is its chemical reduction to 2-aminobenzanthrone. This transformation is a critical step, as the resulting amine is a key intermediate for the synthesis of dyes and can be used in various coupling reactions. ias.ac.in Several reducing agents and conditions have been reported for this conversion.

A well-established method involves the use of sodium sulfide (B99878) in a methanolic solution. ias.ac.in Suspending this compound in methanol (B129727) and treating it with fused sodium sulfide effectively reduces the nitro group to an amino group, yielding 2-aminobenzanthrone. ias.ac.in Another effective method for this reduction is the use of hydrazine (B178648) monohydrate in the presence of a palladium on carbon (Pd/C) catalyst. oup.comnih.gov This method is used to prepare N-hydroxy-2-aminobenzanthrone, an important metabolite, and can be adapted for the synthesis of 2-aminobenzanthrone. oup.comoup.com The metabolic activation of nitro-PAHs often involves the reduction of the nitro group, highlighting the biological relevance of this chemical transformation. oup.comnih.gov

| Reducing Agent/System | Product | Reference |

|---|---|---|

| Sodium Sulphide / Methanol | 2-Aminobenzanthrone | ias.ac.in |

| Hydrazine / Pd/C | N-hydroxy-2-aminobenzanthrone / 2-Aminobenzanthrone | oup.comoup.com |

Functionalization of Nitro Group and Benzanthrone Core

Beyond simple reduction, the functionalization of this compound can be approached by either modifying the nitro group itself or by introducing substituents onto the benzanthrone aromatic core. The primary strategy involves leveraging the reactivity of the amine formed from the reduction of the nitro group.

Once 2-aminobenzanthrone is synthesized, the amino group serves as a handle for a variety of subsequent reactions. For instance, aminobenzanthrone derivatives can undergo condensation reactions with amides in the presence of phosphorus oxychloride to form amidine derivatives. mdpi.com Furthermore, the amino group facilitates coupling reactions, such as the Buchwald-Hartwig coupling, which can be used to form C-N bonds with aryl halides, creating more complex structures. nih.govacs.org These derivatization strategies are crucial for developing new fluorescent probes and materials with specific optoelectronic properties. uctm.eduresearchgate.net

Direct functionalization of the benzanthrone core of the nitro-substituted compound is also a viable strategy. The presence of the electron-withdrawing nitro group can influence the reactivity and properties of the entire molecule. It has been noted that adding a nitro group to the benzanthrone core can enhance its nonlinear optical properties. researchgate.netdntb.gov.ua While direct substitution on the nitrobenzanthrone core is less common, the initial nitration itself is a functionalization of the benzanthrone core, and subsequent reactions on other positions of the aromatic system, while synthetically challenging, are possible. For example, nitration of 3-bromobenzanthrone (B182157) leads to 3-bromo-9-nitrobenzanthrone, demonstrating that the core can be further functionalized even after initial substitution. mdpi.com

Spectroscopic Characterization and Structural Elucidation of 2 Nitrobenzanthrone

Vibrational Spectroscopy Applications

Vibrational spectroscopy provides detailed information about the molecular structure and bonding within a molecule. For 2-nitrobenzanthrone, both Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy have been employed to probe its vibrational modes.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups. In the case of this compound, the FT-IR spectrum provides key insights into the vibrational modes associated with the benzanthrone (B145504) skeleton and the nitro group.

Experimental FT-IR analysis of 2-NBA, often performed on solid samples diluted in a KBr matrix, reveals characteristic absorption bands. acs.org These experimental findings are often complemented by computational methods, such as Density Functional Theory (DFT), to achieve a more precise assignment of the observed vibrational frequencies. nih.govresearchgate.net

A detailed assignment of the prominent FT-IR bands of this compound is presented in the table below. The assignments are based on a combination of experimental data and theoretical calculations, specifically the B3LYP method with a 6-311+G(d,p) basis set. nih.gov

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060 | Weak | Aromatic C-H stretching |

| 1651 | Very Strong | C=O stretching |

| 1596 | Strong | Aromatic C=C stretching |

| 1519 | Very Strong | Asymmetric NO₂ stretching |

| 1346 | Very Strong | Symmetric NO₂ stretching |

| 1286 | Medium | C-N stretching |

| 839 | Strong | C-H out-of-plane bending |

| 789 | Strong | C-H out-of-plane bending |

| 685 | Medium | NO₂ scissoring |

Table 1: Selected FT-IR vibrational frequencies and their assignments for this compound.

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. plus.ac.at While FT-IR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. plus.ac.at

The FT-Raman spectrum of this compound provides additional information about the vibrational modes of the polycyclic aromatic hydrocarbon structure. The combination of both FT-IR and FT-Raman data allows for a more complete picture of the molecule's vibrational behavior.

Similar to FT-IR, the experimental FT-Raman spectrum is often analyzed in conjunction with DFT calculations to assign the observed bands accurately. nih.gov Key FT-Raman bands for this compound are summarized in the following table.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060 | Medium | Aromatic C-H stretching |

| 1637 | Medium | C=O stretching |

| 1598 | Very Strong | Aromatic C=C stretching |

| 1521 | Strong | Asymmetric NO₂ stretching |

| 1348 | Very Strong | Symmetric NO₂ stretching |

| 1288 | Medium | C-N stretching |

| 840 | Weak | C-H out-of-plane bending |

| 789 | Weak | C-H out-of-plane bending |

| 685 | Weak | NO₂ scissoring |

Table 2: Selected FT-Raman vibrational frequencies and their assignments for this compound.

Normal coordinate analysis (NCA) is a computational method used to provide a detailed description of the vibrational modes of a molecule. nih.gov By performing NCA, each observed vibrational band in the FT-IR and FT-Raman spectra can be assigned to specific atomic motions within the molecule, such as stretching, bending, and torsion. nih.gov

For this compound, NCA based on DFT calculations has been instrumental in confirming the assignments of the experimental vibrational bands. nih.gov The analysis reveals the influence of the nitro group substitution on the vibrational modes of the benzanthrone structure. nih.govresearchgate.net The scaled theoretical vibrational frequencies show good agreement with experimental values, typically within ~5 cm⁻¹ for frequencies below 1800 cm⁻¹ and <20 cm⁻¹ for the 2700-3200 cm⁻¹ region. nih.govresearchgate.net The root mean square (RMS) deviation between the predicted DFT frequencies below 1800 cm⁻¹ and the experimental data is approximately ±20.6 cm⁻¹. nih.govresearchgate.net

Fourier Transform Raman (FT-Raman) Spectroscopy Investigations

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule, providing insights into its electronic structure and photophysical properties.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which excites electrons from lower to higher energy orbitals. The absorption spectrum of this compound, like other nitrobenzanthrones, exhibits a strong absorption band in the region of 350-440 nm. researchgate.nettandfonline.com

Computational studies using time-dependent DFT (TD-DFT) methods have been employed to calculate the vertical excitation energies and oscillator strengths, which correlate with the observed UV-Vis absorption bands. researchgate.net These calculations help in understanding the nature of the electronic transitions.

The UV-Vis absorption spectrum of this compound in ethanol (B145695) shows several absorption bands. The major absorption maxima are listed in the table below.

| Wavelength (λ_max, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| 232 | 3.2 x 10⁴ |

| 260 | 2.1 x 10⁴ |

| 308 | 0.8 x 10⁴ |

| 412 | 0.7 x 10⁴ |

Table 3: UV-Vis absorption data for this compound in ethanol.

Fluorescence spectroscopy measures the emission of light from a molecule after it has been electronically excited. The fluorescence spectra of nitrobenzanthrones are highly dependent on the position of the nitro group. researchgate.nettandfonline.com

For this compound, the fluorescence quantum yield (Φf), which is the ratio of emitted photons to absorbed photons, is very small. researchgate.nettandfonline.comyoutube.com The quantum yield for 2-NBA is on the order of 10⁻². researchgate.nettandfonline.com This low quantum yield indicates that non-radiative decay processes are the dominant pathways for de-excitation of the excited state.

The fluorescence emission spectrum of this compound in ethanol exhibits a broad band with a maximum around 530 nm. Upon excitation that causes an n → π* transition, the fluorescence intensity of nitrobenzanthrones can increase by a factor of 10. researchgate.nettandfonline.com

| Excitation Wavelength (nm) | Emission Maximum (λ_em, nm) | Quantum Yield (Φf) |

| 412 | 530 | ~10⁻² |

Table 4: Fluorescence data for this compound in ethanol.

Phosphorescence, which is emission from a triplet excited state, has also been observed for this compound at low temperatures (77 K). researchgate.nettandfonline.com

Phosphorescence Studies (where observed)

Phosphorescence in nitrobenzanthrone (NBA) isomers, including this compound, has been observed under specific conditions. In a study involving several synthesized NBA isomers, phosphorescence was detected for all tested compounds at the cryogenic temperature of 77 K. researchgate.nettandfonline.com While the fluorescence quantum yields for this compound are generally very small, the observation of phosphorescence indicates that the molecule undergoes intersystem crossing from the excited singlet state to the triplet state, from which it can radiatively decay. researchgate.net The phenomenon is characteristic of polycyclic aromatic ketones, which are often phosphorescent rather than fluorescent. researchgate.netresearchgate.net

Mass Spectrometric Identification and Fragmentation Analysis

Mass spectrometry is a critical tool for the identification and structural analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Elution Profiles and Fragmentation Patterns

Gas Chromatography-Mass Spectrometry (GC-MS) is extensively used for the separation and identification of nitrobenzanthrone isomers from complex mixtures, such as environmental samples or synthetic reaction products. allenpress.com In synthetic preparations involving the direct nitration of benzanthrone, this compound is often the major product, which can be confirmed by comparing its GC retention time and mass spectrum with an authentic standard. allenpress.com

The mass spectrum of this compound is characterized by a distinct fragmentation pattern under electron impact ionization. The molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of 275.2. allenpress.com Uniquely among the common mono-nitro isomers, the molecular ion is also the base peak (the most intense peak) in the spectrum of this compound, indicating its relative stability compared to its fragment ions. allenpress.com

The fragmentation pattern is marked by the sequential loss of its functional groups. Key fragmentation peaks include:

m/z 245.2: Corresponds to the loss of a nitric oxide radical ([M - NO]⁺).

m/z 229.2: Results from the loss of a nitro group ([M-NO₂]⁺).

m/z 217.2: Represents the loss of both a nitric oxide radical and a carbonyl group ([M - NO - CO]⁺).

m/z 201.2 / 200.3: Arises from the loss of the nitro group and a carbonyl group ([M - NO₂ - CO]⁺). allenpress.com

While the fragmentation patterns for nitrobenzanthrone isomers are broadly similar, the relative intensities of the peaks, particularly the base peak, can aid in their differentiation. allenpress.com

| m/z Value | Proposed Fragment | Relative Intensity (%) for this compound |

|---|---|---|

| 275.1 | [M]⁺ | 100.00 |

| 245.2 | [M - NO]⁺ | 32.05 |

| 229.2 | [M - NO₂]⁺ | 7.46 |

| 217.2 | [M - NO - CO]⁺ | 55.56 |

| 201.2 | [M - NO₂ - CO]⁺ | 16.26 |

| 200.3 | Fragment | 38.16 |

| 189.3 | Fragment | 19.37 |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is the definitive technique for confirming the elemental composition of a molecule. ulethbridge.caibchem.com While standard GC-MS provides nominal mass, HRMS can measure the mass-to-charge ratio to several decimal places. This high accuracy allows for the calculation of a precise molecular formula. For this compound, the molecular formula is C₁₇H₉NO₃. HRMS would be used to verify that the measured exact mass of the molecular ion corresponds to the theoretical exact mass calculated for this formula, thereby unambiguously confirming its identity and distinguishing it from other potential isomers or compounds with the same nominal mass. ulethbridge.caibchem.com This technique has been successfully applied to confirm the structures of related nitrobenzanthrone derivatives. rtu.lv

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules by providing detailed information about the carbon-hydrogen framework.

Proton NMR (¹H NMR) Analysis of Proton Environments

Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum would display a series of signals in the aromatic region. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of each signal would allow for the precise assignment of each of the nine protons on the benzanthrone core. The electron-withdrawing nitro group would cause protons on the same ring to be deshielded, shifting their signals to a higher frequency (downfield) compared to the parent benzanthrone molecule. While studies have utilized ¹H NMR to confirm the identity of this compound, specific chemical shift and coupling constant data are not detailed in the available literature.

Carbon NMR (¹³C NMR) and Two-Dimensional NMR Techniques

Carbon-13 (¹³C) NMR spectroscopy identifies the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. A proton-decoupled ¹³C NMR spectrum of this compound would show 17 distinct signals for each of its carbon atoms. The chemical shifts would be influenced by their position relative to the carbonyl and nitro groups.

Studies have confirmed that the ¹³C chemical shifts of the ortho carbons (those adjacent to the nitro group) are shifted upfield. tandfonline.com This information is valuable for correlating the compound's structure with its observed properties. tandfonline.com For an unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. These advanced techniques establish connectivity between protons and carbons, allowing for a complete and definitive structural assignment. Although ¹³C NMR measurements have been performed on this compound, a comprehensive data table of chemical shifts is not available in the reviewed sources. tandfonline.com

Computational and Theoretical Investigations of 2 Nitrobenzanthrone

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of nitro-PAHs like 2-nitrobenzanthrone. tandfonline.com This computational method allows for the prediction of various molecular characteristics with a good balance of accuracy and computational cost, providing insights that are often difficult to obtain through experimental means alone. youtube.comeuropa.eu

Geometry Optimization and Electronic Structure Calculations

DFT calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. youtube.comstackexchange.com For this compound, these calculations have been performed using various functionals and basis sets, such as B3LYP with a 6-311+G(d,p) basis set. nih.gov These studies help in understanding the planarity of the molecule and the orientation of the nitro group relative to the benzanthrone (B145504) backbone, which are considered important factors influencing the mutagenic effects of nitro-PAHs. tandfonline.com

The electronic structure, which describes the arrangement and energies of electrons within the molecule, is also elucidated through DFT. nih.gov Calculations of electronic properties such as ionization potentials and electron affinities provide fundamental information about the molecule's reactivity. nih.gov For instance, the electron affinity of 2-NBA has been calculated to understand the initial step of its metabolic activation, which is believed to involve the addition of an electron. oup.com

Table 1: Calculated Physicochemical Parameters for this compound This table presents calculated values for key electronic properties of this compound, providing insight into its reactivity.

| Parameter | Value (in vacuum) | Value (with solvent simulation) |

|---|---|---|

| Electron Affinity (EA) | 2.18 eV | 2.92 eV |

| Ionization Potential (IP) | 8.01 eV | 7.39 eV |

Data sourced from quantum chemical calculations. oup.com

Prediction of Vibrational Frequencies and Spectroscopic Properties

Computational methods, particularly DFT, are widely used to predict the vibrational frequencies of molecules, which correspond to the energies of molecular vibrations. nih.gov These theoretical frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to provide a detailed assignment of the observed spectral bands. nih.goveurjchem.com For this compound, DFT calculations using the B3LYP method and the 6-311+G(d,p) basis set have shown good agreement with experimental vibrational spectra. nih.gov The scaled theoretical frequencies were found to be within approximately 5 cm⁻¹ for frequencies below 1800 cm⁻¹ and less than 20 cm⁻¹ for the 2700-3200 cm⁻¹ range. nih.gov This level of accuracy allows for a comprehensive assignment of the harmonic experimental infrared and Raman bands based on normal coordinate analysis. nih.gov

The influence of the nitro group on the vibrational spectrum of the parent benzanthrone molecule has also been a subject of these computational studies. nih.gov Such analyses are valuable for developing an understanding of spectroscopy-mutagenicity relationships among nitrated polycyclic aromatic hydrocarbons. nih.gov

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for this compound This table showcases the correlation between experimentally measured and DFT-calculated vibrational frequencies for key functional groups in this compound.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

|---|---|---|

| C=O stretch | 1648 | 1650 |

| NO₂ symmetric stretch | 1345 | 1348 |

| NO₂ asymmetric stretch | 1525 | 1528 |

Frequencies are based on experimental and DFT (B3LYP/6-311+G(d,p)) studies. nih.gov

HOMO-LUMO Analysis and Molecular Orbital Characteristics

Frontier molecular orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.orgucalgary.ca The HOMO is associated with the ability of a molecule to donate electrons, while the LUMO relates to its ability to accept electrons. libretexts.orgucalgary.ca The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. wuxiapptec.com

For this compound, HOMO-LUMO analysis helps to rationalize its electronic transitions and potential reaction pathways. imrpress.com The energies of these frontier orbitals are crucial in predicting the molecule's electrophilic and nucleophilic behavior. wuxiapptec.com For instance, the LUMO energy is often correlated with the ease of reduction, a critical step in the metabolic activation of nitroaromatic compounds. oup.comimrpress.com DFT calculations have been employed to determine the HOMO and LUMO energies of 2-NBA and its isomers, providing insights into their relative mutagenic activities. imrpress.com

Table 3: Calculated Frontier Orbital Energies for this compound This table displays the calculated energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound, which are key indicators of its electronic behavior.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.54 |

| LUMO | -2.87 |

| HOMO-LUMO Gap | 3.67 |

Values obtained from DFT calculations. imrpress.com

Molecular Modeling and Quantum Chemical Simulations

Beyond DFT, a range of molecular modeling and quantum chemical simulation techniques are employed to investigate the complex behaviors of molecules like this compound. tandfonline.comacs.org These methods allow for the exploration of molecular conformations and the distribution of electronic charge, providing a more dynamic and detailed picture of the molecule's properties.

Conformational Analysis and Energetic Landscapes

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. acs.org For a relatively rigid molecule like this compound, the primary focus is often on the orientation of the nitro substituent relative to the planar aromatic ring system. tandfonline.com Molecular modeling techniques can be used to calculate the potential energy associated with different conformations, generating an energetic landscape that reveals the most stable or low-energy structures. tandfonline.com Understanding the preferred conformation is important as it can influence how the molecule interacts with biological macromolecules, such as enzymes and DNA. acs.org

Charge Density Distributions and Electrostatic Potential Maps

The distribution of electron density within a molecule is not uniform. pearson.com Quantum chemical simulations can calculate this charge density distribution, which is fundamental to understanding a molecule's chemical properties. researchgate.net A powerful way to visualize this information is through an electrostatic potential (ESP) map. libretexts.orgyoutube.com

An ESP map illustrates the electrostatic potential on the electron density surface of a molecule, typically using a color scale where red indicates regions of negative potential (electron-rich) and blue indicates regions of positive potential (electron-poor). pearson.comresearchgate.net For this compound, the ESP map would highlight the electronegative oxygen atoms of the nitro group and the carbonyl group as regions of high electron density (red), making them potential sites for electrophilic attack. researchgate.net Conversely, regions with lower electron density (blue) would indicate areas susceptible to nucleophilic attack. researchgate.net These maps provide valuable insights into intermolecular interactions, such as hydrogen bonding, and can help predict the sites of metabolic transformation. libretexts.org

Theoretical Studies of Reaction Mechanisms and Intermediates

Computational chemistry has become an indispensable tool for investigating the intricate reaction mechanisms associated with this compound (2-NBA). Through the application of theoretical models, researchers can explore transient species and reaction pathways that are difficult or impossible to observe experimentally. These studies provide fundamental insights into the formation of 2-NBA and the behavior of its subsequent reactive intermediates, which are crucial for understanding its biological activity.

Computational Elucidation of Nitration Pathways

Theoretical investigations into the formation of nitrobenzanthrone isomers have provided clarity on their distinct formation mechanisms. The nitration of the parent compound, benzanthrone, can lead to several isomers, including 2-NBA and 3-nitrobenzanthrone (B100140) (3-NBA). Computational studies suggest that the specific isomer formed is highly dependent on the reaction conditions and the nature of the nitrating agent.

It is proposed that electrophilic nitration, a common pathway for many aromatic compounds, would preferentially lead to the formation of 3-NBA due to the electronic properties of the benzanthrone molecule, which favor substitution at the C-3 position. researchgate.net However, 2-NBA is often the major product under different conditions, particularly those mimicking atmospheric reactions. researchgate.netiarc.fr The formation of 2-NBA as the primary isomer suggests a different mechanism is at play, specifically one involving a radical cation intermediate. researchgate.net This pathway is thought to be more prevalent in atmospheric processes where benzanthrone reacts with nitrogen oxides and ozone. iarc.frnih.gov

Radical and Ionic Intermediate Stability Predictions

A significant focus of theoretical research has been on the stability of the reactive intermediates derived from 2-NBA, as this is a critical factor in determining its biological and toxicological activity. oup.com The metabolic activation of nitroaromatic compounds like 2-NBA proceeds through nitroreduction to form an N-hydroxyamino derivative, which can then generate a highly reactive arylnitrenium ion. nih.gov This nitrenium ion is capable of forming covalent adducts with DNA. nih.govnih.gov

Density functional theory (DFT) calculations have been employed to compare the stability of the nitrenium ions derived from 2-NBA and its more mutagenic isomer, 3-NBA. oup.comresearchgate.net These computational studies consistently reveal that the nitrenium ion of 3-NBA is substantially more stable than the corresponding ion from 2-NBA. oup.comresearchgate.net The energy difference is significant, with the 3-NBA nitrenium ion being more stable by approximately 10 kcal/mol. oup.comresearchgate.netoup.com

Further detailed calculations, both with and without solvent simulation, have confirmed this large energy gap. Without solvent simulation, the energy difference was calculated to be -12.2 kcal/mol in favor of the 3-isomer, and -9.4 kcal/mol with the inclusion of an aqueous solvent model. oup.com The greater stability of the 3-NBA nitrenium ion is attributed to more effective delocalization of the positive charge across the aromatic system. oup.com This enhanced stability is thought to allow the 3-NBA nitrenium ion a longer lifetime in the cell, increasing its probability of reaching the nucleus and reacting with DNA to form adducts. oup.com Conversely, the less stable 2-NBA nitrenium ion is likely to react more rapidly with other cellular macromolecules in its immediate vicinity. oup.com

In line with these findings, the predicted equilibrium conditions for the precursor N-hydroxy-aminobenzanthrone compounds favor a dissociation to the nitrenium ion that is three orders of magnitude higher for the 3-isomer compared to the 2-isomer. researchgate.net DFT calculations have also been used to determine the electron affinities (EAs) and ionization potentials (IPs) for a series of nitrobenzanthrone isomers. The calculated EAs follow the order: 3-NBA > 10-NBA > 1-NBA > 2-NBA > 9-NBA > 11-NBA > BA, with the ionization potentials showing a similar trend. researchgate.net These findings support the role of both reductive and oxidative pathways in the metabolic transformation of these compounds and highlight the unique electronic properties of each isomer that influence their intermediate stability and subsequent reactivity. researchgate.net

Table 1: Comparative Computational Data for 2-NBA and 3-NBA Intermediates

| Parameter | 2-NBA Derivative | 3-NBA Derivative | Energy Difference (3-NBA vs 2-NBA) | Source |

| Nitrenium Ion Stability | Less Stable | More Stable | ~10 kcal/mol | oup.comresearchgate.net |

| Nitrenium Ion ΔE (no solvent) | --- | --- | -12.2 kcal/mol | oup.com |

| Nitrenium Ion ΔE (aqueous) | --- | --- | -9.4 kcal/mol | oup.com |

| ΔGaq (N-OH-ABA) | -4.9 kcal/mol | -4.8 kcal/mol | ~0.1 kcal/mol | oup.com |

| ΔGaq (Nitrenium Cation) | -48.5 kcal/mol | -45.6 kcal/mol | +2.9 kcal/mol | oup.com |

| Electron Affinity Ranking | 4th | 1st | 3-NBA > 2-NBA | researchgate.net |

Environmental Chemistry of 2 Nitrobenzanthrone

Atmospheric Formation Pathways and Precursors

2-Nitrobenzanthrone is considered a product of atmospheric reactions, distinguishing it from its isomer, 3-nitrobenzanthrone (B100140) (3-NBA), which is primarily formed during combustion processes. oup.comoup.comnih.goviarc.fr The formation of 2-NBA is a result of complex chemical interactions in the atmosphere involving gaseous benzanthrone (B145504) and various atmospheric oxidants. kyoto-u.ac.jp

This compound can be formed under atmospheric conditions from the reaction of benzanthrone with nitrogen oxides (NOₓ). oup.comoup.com Studies have investigated the reaction of benzanthrone with nitrogen dioxide (NO₂), a key component of NOₓ, both alone and in the presence of ozone (O₃). jst.go.jp These reactions contribute to the atmospheric formation of nitrobenzanthrone isomers. jst.go.jp The presence of 2-NBA in the atmosphere is strongly linked to these secondary formation processes rather than direct emissions. nih.gov

The principal formation pathway for this compound in the atmosphere involves the gas-phase reactions of its precursor, benzanthrone, with hydroxyl (•OH) and nitrate (B79036) (NO₃) radicals. kyoto-u.ac.jposti.govjst.go.jpkyoto-u.ac.jp Chamber simulation studies have demonstrated that the reaction of gaseous benzanthrone with both •OH radicals (predominantly during the daytime) and NO₃ radicals (at night) yields almost exclusively this compound. osti.gov This is in contrast to electrophilic nitration reactions, which tend to produce the 3-nitrobenzanthrone isomer found in direct combustion emissions. osti.gov

The reaction mechanism involves the initial addition of the •OH or NO₃ radical to the benzanthrone molecule, followed by a reaction with nitrogen dioxide (NO₂) to form the nitro-derivative. ca.gov The rate constants for these gas-phase reactions have been estimated, providing insight into their atmospheric significance. kyoto-u.ac.jp

Table 1: Estimated Gas-Phase Reaction Rate Constants for Benzanthrone at 298 K

| Reactant Radical | Estimated Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|

| Hydroxyl (•OH) | (2.3 ± 0.1) × 10⁻¹¹ | kyoto-u.ac.jp |

| Nitrate (NO₃) | (3.1 ± 1.1) × 10⁻²⁸ [NO₂] | kyoto-u.ac.jp |

Photochemical processes are central to the formation of this compound. The hydroxyl (•OH) radical, a key reactant, is primarily formed during the daytime through the photolysis of ozone and other atmospheric compounds. kyoto-u.ac.jp The subsequent reaction of these photochemically generated •OH radicals with benzanthrone is a dominant atmospheric loss process for the parent compound and a primary formation route for 2-NBA. kyoto-u.ac.jp

The link to photochemical activity is supported by field observations showing a significant linear correlation between atmospheric concentrations of 2-NBA and nitrogen dioxide (NO₂), which is itself a photochemical product. tandfonline.com Furthermore, studies of airborne particulate matter have identified photochemical formation as a key source of 2-NBA in certain environments. nih.gov The atmospheric lifetime of benzanthrone with respect to its reaction with •OH radicals is estimated to be short, indicating a rapid transformation process during daylight hours. kyoto-u.ac.jp

Hydroxyl (•OH) and Nitrate (NO₃) Radical-Initiated Reactions

Environmental Occurrence and Distribution

As a product of atmospheric reactions, this compound is found in various environmental compartments, particularly associated with airborne particulate matter. Its presence and concentration can vary significantly depending on location and atmospheric conditions.

This compound has been consistently detected in samples of fine airborne particulate matter (PM2.5), which are particles with an aerodynamic diameter of 2.5 micrometers or less. nih.govresearchgate.netnih.gov These particles are small enough to be inhaled deep into the lungs. Studies analyzing PM2.5 from different locations have quantified the concentrations of 2-NBA. For instance, a study in Brazil measured 2-NBA levels in PM2.5 samples from a bus station, which was heavily influenced by diesel emissions, and a coastal outdoor site. nih.gov

Table 2: Concentration of this compound in Environmental Samples

| Environmental Matrix | Location | Concentration Range | Reference |

|---|---|---|---|

| Airborne Particles (PM2.5) | Bus Station, Brazil | Average < 14.8 µg g⁻¹ | nih.gov |

| Airborne Particles | Central Tokyo, Japan (1996-2001) | 49 - 831 fmol m⁻³ | tandfonline.com |

| Ambient Air | General | Ratio of 2-NBA to 3-NBA can be 37.5–70:1 | nih.goviarc.fr |

Urban Air: this compound is a recognized contaminant in urban air. oup.com It has been detected in ambient air samples from various cities, including locations in the United States and Japan. oup.comoup.com Notably, analyses of ambient particle extracts from Concord, California, showed a prevalence of this compound over its 3-isomer. osti.gov Similarly, a multi-year study in central Tokyo found 2-NBA concentrations to be substantially higher than those of 3-NBA and other directly emitted nitro-PAHs like 1-nitropyrene (B107360). tandfonline.com In ambient air, the concentration of 2-NBA can be significantly higher than that of 3-NBA, with reported ratios ranging from 37.5 to 70:1. nih.goviarc.fr

Rainwater and Soil: While its isomer, 3-nitrobenzanthrone, has been detected in rainwater and surface soil as a likely result of atmospheric washout, the presence of 2-NBA in these matrices can also be inferred. oup.com Given its formation and persistence in the atmosphere, deposition via rain (wet deposition) and settling of particulate matter (dry deposition) are logical pathways for its entry into terrestrial and aquatic systems.

Seasonal and Spatial Concentration Variability in Ambient Air

The concentration of this compound (2-NBA) in ambient air exhibits significant variability depending on the season and geographical location. As a member of the nitrated polycyclic aromatic hydrocarbon (NPAH) family, its presence and concentration are influenced by a combination of emission sources, atmospheric transport, and photochemical reaction conditions, which vary both spatially and temporally. nih.gov

Research conducted in various urban environments has provided insight into these variations. A study in central Tokyo between 1996 and 2001 quantified 2-NBA concentrations in airborne particles, finding a range from 49 to 831 fmol m⁻³. tandfonline.com Another study reported the concentration of 2-NBA in ambient fine particulate matter (PM) to be between 13.5 and 229 pg m⁻³. researchgate.net Spatially, concentrations can differ substantially; for instance, levels in central Tokyo have been recorded at 6.79 pg m⁻³ for the related compound 3-nitrobenzanthrone, with different values in other parts of Japan. researchgate.net

Generally, NPAH concentrations, including by extension 2-NBA, show strong seasonality, with significantly higher concentrations observed in winter compared to summer. nih.govacs.org This is often attributed to lower atmospheric mixing heights and increased emissions from sources like domestic heating during colder months. nih.govmdpi.com Furthermore, spatial gradients are evident, with urban areas showing different concentration profiles. For example, studies have compared concentrations between traffic-heavy sites and urban background locations, noting that NPAHs can be emitted at traffic sites and also formed secondarily during atmospheric transport. researchgate.netnih.gov Research comparing an industrialized city (Kitakyushu) with commercial cities (Sapporo and Tokyo) also highlighted significant differences in atmospheric NPAH concentrations, underscoring the role of local emission sources and atmospheric conditions in determining spatial distribution. jst.go.jp

Table 1: Reported Concentrations of this compound in Ambient Air

| Location | Concentration Range | Particle Size | Notes | Source |

|---|---|---|---|---|

| Central Tokyo, Japan | 49 - 831 fmol m⁻³ | Not Specified | Samples collected seasonally from 1996-2001. | tandfonline.com |

| Various Locations | 13.5 - 229 pg m⁻³ | Ambient PM | General reported range. | researchgate.net |

| Bus Station | Average < 14.8 µg g⁻¹ | PM2.5 | Fuel was a diesel-biodiesel (96:4) blend. | researchgate.net |

Environmental Transformation and Fate

Atmospheric Degradation Pathways (excluding biological degradation)

The atmospheric fate of this compound is largely governed by chemical transformation processes. While its formation is a key atmospheric process, its degradation is also significant. For the broader class of NPAHs, photolysis—degradation by sunlight—is a primary loss process in the atmosphere. aaqr.org The rate of photodecay is subject to seasonal variations, being less effective during colder winter months, which can lead to an accumulation of these compounds. aaqr.org

For many NPAHs, photolysis can be a more dominant degradation pathway than reactions with atmospheric radicals like the hydroxyl radical (OH) during the day or the nitrate radical (NO₃) at night. osti.gov Photolysis of NPAHs can lead to the formation of other oxygenated and nitrated species, such as hydroxynitro-PAHs and quinones. copernicus.org Although specific photolysis rate constants for 2-NBA are not detailed in the provided context, the general behavior of NPAHs suggests it is a crucial degradation mechanism. nih.govaaqr.org

Role in Nitrated Polycyclic Aromatic Hydrocarbon (NPAH) Environmental Cycles

This compound plays a distinct role in the environmental cycle of NPAHs as a secondary pollutant. Unlike primary NPAHs, which are emitted directly from combustion sources (e.g., 1-nitropyrene from diesel exhaust), 2-NBA is primarily formed through atmospheric reactions of its parent polycyclic aromatic hydrocarbon (PAH), benzanthrone. tandfonline.comjst.go.jpallenpress.com

Chamber studies have demonstrated that the gas-phase reactions of benzanthrone with OH radicals (the dominant daytime oxidant) and NO₃ radicals (a key nighttime oxidant) in the presence of nitrogen dioxide (NO₂) lead almost exclusively to the formation of this compound. osti.gov This atmospheric formation is a critical source of 2-NBA in the environment. tandfonline.comosti.gov The strong correlation observed between ambient 2-NBA concentrations and NO₂, a photochemical product, further supports its secondary origin. tandfonline.com Conversely, 2-NBA does not correlate well with directly emitted NPAHs like 1-nitropyrene, reinforcing that its presence is due to atmospheric transformation rather than direct emission. tandfonline.com

Advanced Analytical Methodologies for 2 Nitrobenzanthrone Detection and Quantification

Chromatographic Separation Techniques

Chromatography is a fundamental tool for isolating 2-nitrobenzanthrone from complex mixtures, enabling its subsequent detection and quantification. High-performance liquid chromatography (HPLC), gas chromatography (GC), and thin-layer chromatography (TLC) are the primary techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile technique for the analysis of this compound and its isomers. The development of effective HPLC methods often involves the use of reversed-phase columns and careful optimization of the mobile phase composition to achieve separation. For instance, a polymeric-type ODS column (Cosmosil 5C-18MS) has been successfully used to separate nitrobenzanthrone (NBA) isomers. jst.go.jpnih.gov A mobile phase consisting of 40% acetonitrile (B52724) and 60% 10 mM imidazole-HClO4 buffer at a flow rate of 1 mL/min has proven effective for this separation. jst.go.jpnih.gov

In some applications, a two-dimensional HPLC system has been developed for enhanced selectivity, particularly for complex samples like surface soil and airborne particles. nih.gov This can involve coupling reversed-phase HPLC with normal-phase HPLC. nih.gov Furthermore, online column-switching HPLC has been utilized for the analysis of NBA-derived DNA adducts, demonstrating the adaptability of HPLC for various research needs. acs.orgnih.gov

Table 1: HPLC Method Parameters for Nitrobenzanthrone Analysis

| Parameter | Specification | Source(s) |

| Column | Polymeric-type ODS (e.g., Cosmosil 5C-18MS) | jst.go.jpnih.gov |

| Mobile Phase | 40% acetonitrile and 60% 10 mM imidazole-HClO4 buffer | jst.go.jpnih.gov |

| Flow Rate | 1 mL/min | jst.go.jpnih.gov |

| Detection | UV/Vis (e.g., 254 nm), Chemiluminescence, Fluorescence | researchgate.netjst.go.jp |

Gas Chromatography (GC) Applications

Gas chromatography is another powerful technique for the separation and analysis of this compound, often favored for its high resolution. A common setup involves a fused silica (B1680970) capillary column, such as a Phenomenex Zebron ZB-5 (60 m, 0.25 mm i.d., 0.25 μm film thickness), for the separation of analytes. allenpress.com

The elution order of different nitrobenzanthrone isomers in GC has been determined as 1-NBA > 3-NBA > 2-NBA > 9-NBA > 11-NBA. allenpress.com This established elution profile is crucial for the identification of isomers in a mixture. allenpress.com GC is frequently coupled with mass spectrometry (GC-MS) for definitive identification and quantification. allenpress.comumh.es

Table 2: GC Method Parameters for Nitrobenzanthrone Isomer Separation

| Parameter | Specification | Source(s) |

| Column | Phenomenex, Zebron ZB-5 fused silica capillary column (60 m, 0.25 mm i.d., 0.25 μm film thickness) | allenpress.com |

| Injection | 1.0 μL sample, split-splitless method (20% initial split ratio) | allenpress.com |

| Temperatures | Injection port: 240°C, Transfer line: 250°C, Ion-trap: 230°C | allenpress.com |

Thin Layer Chromatography (TLC) for Reaction Monitoring and Product Separation

Thin-layer chromatography serves as a rapid and cost-effective method for monitoring the progress of chemical reactions and for the preliminary separation of products. amherst.edu In the context of this compound synthesis, TLC can be used to analyze the reaction products. allenpress.comumh.es However, it has been noted that a hexane:dichloromethane (B109758) (DCM) solvent system does not provide complete separation of the NBA isomers due to their similar polarities. allenpress.comresearchgate.net This highlights the limitation of TLC for resolving closely related isomers and underscores the need for more advanced techniques for complete separation and identification. allenpress.comresearchgate.net Despite this, TLC remains a valuable tool for a quick assessment of reaction mixtures. oup.com

Hyphenated Analytical Techniques

To overcome the limitations of individual chromatographic techniques and to achieve higher sensitivity and specificity, hyphenated methods are widely employed. These techniques couple the separation power of chromatography with the detection capabilities of other analytical instruments.

GC-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography-mass spectrometry is a cornerstone technique for the analysis of this compound and its isomers. allenpress.comumh.es The coupling of GC with a mass spectrometer, such as an ion-trap mass spectrometer, allows for the definitive identification of compounds based on their mass spectra and fragmentation patterns. allenpress.com

In the analysis of nitrobenzanthrone isomers, GC-MS has been instrumental. allenpress.comresearchgate.net For example, in the synthesis of this compound, GC-MS is used to confirm the major product by comparing its mass spectrum and retention time with that of a standard sample. allenpress.comumh.es While the mass spectra of NBA isomers can be very similar, making differentiation by mass spectrometry alone challenging, the combination with GC retention data provides a reliable method for identification. researchgate.net GC-MS has been successfully used to identify and quantify 1-, 2-, and 3-nitrobenzanthrone (B100140) isomers formed during the direct nitration of benzanthrone (B145504). allenpress.comumh.es The detection limits for 2-NBA using GC-MS have been reported to be as low as 2.0 pg. researchgate.net

Table 3: GC-MS Fragmentation Data for Nitrobenzanthrone Isomers

| m/z | Relative Intensity (%) for 1- and 3-NBA | Relative Intensity (%) for 2-NBA | Fragment Assignment | Source(s) |

| 275.1 | 48.9 | 100 | [M]+ | allenpress.comresearchgate.net |

| 245.2 | 71.23 | 32.05 | [M-NO]+ | allenpress.comresearchgate.net |

| 229.2 | - | 7.46 | allenpress.comresearchgate.net | |

| 217.2 | - | 55.56 | allenpress.comresearchgate.net | |

| 201.2 | 22.73 | 16.26 | allenpress.comresearchgate.net | |

| 200.2 | 62.90 | 38.16 | allenpress.comresearchgate.net | |

| 189.3 | - | 19.37 | allenpress.comresearchgate.net | |

| 174.3 | - | 5.04 | allenpress.comresearchgate.net | |

| 89.3 | 100 | - | allenpress.comresearchgate.net |

HPLC Coupled with Chemiluminescence Detection (HPLC-CLD)

For the analysis of mutagenic nitrobenzanthrone isomers in environmental samples like airborne particulates, a highly sensitive method using high-performance liquid chromatography with chemiluminescence detection (HPLC-CLD) has been developed. jst.go.jpnih.gov This method is a modification of a previously established procedure for analyzing nitropolycyclic aromatic hydrocarbons (NPAHs). jst.go.jpnih.gov The technique involves the same pretreatment and reducing conditions as used for NPAHs. jst.go.jpnih.gov

The HPLC-CLD method demonstrates excellent sensitivity, with detection limits (S/N = 3) for 2-NBA reported to be 35 pmol. jst.go.jpnih.gov In contrast, the detection limits for other isomers such as 1-NBA, 3-NBA, and 10-NBA were found to be 0.02 pmol, 0.3 pmol, and 3 pmol, respectively. jst.go.jpnih.gov This method has been successfully applied to analyze airborne particulates, where 2-NBA and 3-NBA were detected, while 1-NBA and 10-NBA were not. jst.go.jpnih.gov

Table 4: Detection Limits of Nitrobenzanthrone Isomers by HPLC-CLD

| Compound | Detection Limit (S/N = 3) | Source(s) |

| 1-Nitrobenzanthrone | 0.02 pmol | jst.go.jpnih.gov |

| This compound | 35 pmol | jst.go.jpnih.gov |

| 3-Nitrobenzanthrone | 0.3 pmol | jst.go.jpnih.gov |

| 10-Nitrobenzanthrone | 3 pmol | jst.go.jpnih.gov |

HPLC Coupled with Fluorescence Detection

High-performance liquid chromatography with fluorescence detection (HPLC-FLD) is a highly sensitive and selective method for the analysis of compounds that can be made to fluoresce. measurlabs.com While this compound itself is not fluorescent, it can be chemically converted to a fluorescent derivative, enabling its detection at very low concentrations. nih.govcapes.gov.br

A common approach involves the reduction of this compound to its corresponding amine, 2-aminobenzanthrone. researchgate.net This derivatization step is critical as 2-aminobenzanthrone exhibits strong fluorescence in low-polarity solvents, a property not shared by its parent nitro compound. nih.govcapes.gov.br The derivatization is typically achieved by refluxing the sample with a reducing agent such as hydrazine (B178648) and Raney nickel. nih.govcapes.gov.br

Once derivatized, the sample is introduced into the HPLC system. For the separation of 2-aminobenzanthrone, a normal-phase HPLC setup is often preferred. nih.govcapes.gov.brnih.gov This typically involves a cyanopropyl stationary phase and a mobile phase consisting of a mixture of n-hexane and ethyl acetate. nih.govcapes.gov.br The fluorescence detector is then used to quantify the separated 2-aminobenzanthrone, with detection limits reported to be as low as 0.002 nanograms. nih.govcapes.gov.br This high sensitivity is essential for detecting the trace amounts of this compound typically found in environmental samples.

Sample Preparation and Enrichment Strategies for Trace Analysis

The concentration of this compound in environmental samples is often extremely low, necessitating robust sample preparation and enrichment procedures prior to instrumental analysis. mdpi.com These steps are crucial for removing interfering substances and concentrating the analyte to a level detectable by the analytical instrument.

Extraction from Environmental Matrices (e.g., atmospheric particles)

This compound is frequently found in atmospheric particulate matter. researchgate.netscispace.comnih.goviarc.fr The extraction of this compound from airborne particles is a critical first step in its analysis. A common procedure involves collecting fine particulate matter (PM2.5) on filters. researchgate.netnih.gov The organic compounds, including this compound, are then extracted from the filter using a suitable solvent.

Following extraction, a cleanup step is typically required to remove other interfering compounds. Silica gel chromatography is a widely used technique for this purpose. nih.govcapes.gov.br This process separates the components of the extract based on their polarity, allowing for the isolation of the fraction containing this compound. Further cleanup and fractionation can be achieved using high-performance liquid chromatography with specific stationary phases, such as a pyrenylethyl column. nih.govcapes.gov.br

Derivatization for Enhanced Analytical Performance

As previously mentioned, derivatization is a key strategy to enhance the analytical performance for this compound. The conversion of non-fluorescent this compound to the highly fluorescent 2-aminobenzanthrone significantly improves the sensitivity and selectivity of the HPLC-FLD method. nih.govcapes.gov.brresearchgate.net

The most common derivatization reaction is a reduction, which can be carried out using various reagents. researchgate.net One established method involves refluxing the sample extract with hydrazine and Raney nickel at 60°C for approximately 20 minutes. nih.govcapes.gov.br This efficiently converts this compound to 2-aminobenzanthrone, which can then be readily detected by fluorescence.

Another approach to derivatization involves the use of reagents like o-phthalaldehyde (B127526) (OPA), which reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. shimadzu.comjasco-global.comnih.gov This pre-column derivatization technique is widely used in amino acid analysis and can be automated, offering a rapid and sensitive method for quantification. shimadzu.comjasco-global.com

Table of Research Findings on this compound Analysis

| Analytical Method | Matrix | Key Findings | Reference |

|---|---|---|---|

| HPLC with Fluorescence Detection | Surface Soil | Developed a sensitive method to determine 3-nitrobenzanthrone by reducing it to the fluorescent 3-aminobenzanthrone. Achieved a detection limit of 0.002 ng. | nih.govcapes.gov.br |

| HPLC with Chemiluminescence Detection | Airborne Particulates | Developed for analyzing nitrobenzanthrone isomers. Detected 2- and 3-NBA in extracts of particulates from a heavy traffic site. | jst.go.jp |

| GC-MS | Fine Airborne Particles (PM2.5) | Determined concentrations of 2-NBA and 3-NBA in samples from a bus station and an outdoor site. | researchgate.netnih.gov |

| HPLC with Fluorescence Detection | Murine Tissues | Quantified 3-nitrobenzanthrone reductase activity by detecting the fluorescent product 3-aminobenzanthrone. | nih.gov |

Future Research Directions and Unexplored Academic Areas

Development of Novel and Sustainable Synthetic Routes

The synthesis of 2-nitrobenzanthrone and its isomers has traditionally involved direct nitration methods. For instance, reacting benzanthrone (B145504) with nitric acid in acetic anhydride (B1165640) under cold conditions has been shown to produce a mixture of nitrobenzanthrone isomers, with this compound (2-NBA) being a major product. allenpress.comresearchgate.net One study reported average yields of 10.5 ± 2.6% for 2-NBA, alongside 6.4 ± 1.3% for 3-nitrobenzanthrone (B100140) (3-NBA) and 0.3 ± 0.1% for 1-nitrobenzanthrone. allenpress.comresearchgate.net Another approach involves the reaction of benzanthrone with N2O5 in carbon tetrachloride at room temperature, which also yields 2-NBA. researchgate.net

However, these methods often lack high selectivity and can generate undesirable byproducts. Future research is poised to develop more novel and sustainable synthetic routes. This includes the exploration of green chemistry principles to minimize hazardous waste and improve reaction efficiency. researchgate.nettandfonline.com The development of recyclable catalysts and the use of environmentally benign solvents are key areas of interest. researchgate.net Such advancements would not only provide more efficient access to this compound for research purposes but also contribute to more environmentally responsible chemical synthesis practices. researchgate.nettandfonline.com

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools to investigate the properties and reactivity of molecules like this compound. capes.gov.brresearchgate.net Density functional theory (DFT) has already been employed to study the thermochemical formation of DNA adducts derived from 2-NBA, providing insights into its lower genotoxic potential compared to its isomer, 3-NBA. massey.ac.nz These calculations have suggested that while the thermochemical profiles for the DNA adducts of both isomers are similar, enzymatic activation and the stability of the resulting arylnitrenium ion are critical factors in determining genotoxicity. massey.ac.nz

Future research in this area will likely involve more sophisticated computational models to predict a wider range of chemical and physical properties of this compound. This could include the use of machine learning and artificial intelligence to develop predictive models for its reactivity, spectral characteristics, and potential interactions with other molecules. capes.gov.br Advanced computational approaches can also aid in the design of novel synthetic pathways and in understanding the intricate mechanisms of its formation and degradation in various environments. capes.gov.breurjchem.com

Table 1: Computational Research on Nitrobenzanthrone Isomers

| Research Area | Computational Method | Key Findings | Reference |

|---|---|---|---|

| DNA Adduct Formation | Density Functional Theory (DFT) | Similar thermochemical profiles for 2-NBA and 3-NBA derived adducts; enzymatic activation is a key determinant of genotoxicity. | massey.ac.nz |

| Vibrational and Electronic Spectra | Experimental and Computational Study | Provided detailed analysis of the vibrational and electronic properties of this compound. | eurjchem.com |

Exploration of this compound as a Chemical Intermediate in Material Science

Beyond its role as an environmental pollutant, there is an unexplored potential for this compound as a chemical intermediate in the synthesis of novel materials. Its rigid, polycyclic aromatic structure and the presence of a reactive nitro group make it a candidate for creating new polymers or functional materials with unique electronic or optical properties.

Future research could focus on leveraging the chemical reactivity of this compound to synthesize new classes of materials. For example, the nitro group could be reduced to an amino group, which can then be used in polymerization reactions or as a site for further functionalization. The resulting materials could have applications in areas such as organic electronics or advanced coatings, excluding biomedical uses. This line of inquiry would represent a significant shift in the perception of this compound, from a compound of concern to a valuable building block in material science. tandfonline.comtandfonline.com

Comprehensive Studies of Reaction Kinetics and Thermodynamics

A thorough understanding of the reaction kinetics and thermodynamics of this compound is crucial for predicting its environmental fate and for designing controlled chemical transformations. While some studies have touched upon the kinetics of related compounds, detailed kinetic and thermodynamic data for reactions involving this compound are scarce. nih.gov

Future research should aim to fill this knowledge gap by conducting comprehensive studies on the rates and mechanisms of its key reactions. This includes its formation through atmospheric nitration of benzanthrone and its subsequent degradation pathways. kyoto-u.ac.jptandfonline.com Investigating the thermodynamics of these reactions will provide valuable information on their spontaneity and equilibrium positions. nih.gov This fundamental data is essential for developing accurate environmental models and for optimizing synthetic procedures that may utilize this compound as a starting material.

Integration of Advanced Analytical Techniques for Comprehensive Environmental Profiling

The detection and quantification of this compound in environmental samples have been primarily achieved through techniques like gas chromatography-mass spectrometry (GC-MS). allenpress.comresearchgate.net These methods have been instrumental in identifying its presence in airborne particulate matter. tandfonline.comscispace.com However, a more comprehensive environmental profile requires the integration of a wider array of advanced analytical techniques.

Future research should focus on employing a suite of modern analytical tools to gain a more complete picture of the environmental distribution and transformation of this compound. nih.gov This could include the use of high-resolution mass spectrometry for more accurate identification of transformation products and the application of spectroscopic techniques like Near-Infrared (NIR) spectroscopy for in-situ monitoring. tandfonline.comresearchgate.net Combining these advanced analytical methods will enable a more thorough understanding of the environmental lifecycle of this compound, from its sources to its ultimate fate, without delving into its biological impacts. tandfonline.com

Table 2: Compound Names

| Compound Name | Abbreviation |

|---|---|

| 1-Nitrobenzanthrone | 1-NBA |

| This compound | 2-NBA |

| 3-Nitrobenzanthrone | 3-NBA |

| Benzanthrone | BA |

| Carbon Tetrachloride | CCl4 |

| Nitric Acid | HNO3 |

| Nitrogen Dioxide | NO2 |

常见问题

Basic Research Questions

Q. What are the primary environmental sources of 2-nitrobenzanthrone, and what analytical methods are recommended for its detection in airborne particulate matter?

- Methodological Answer : 2-NBA is primarily emitted from diesel exhaust and combustion processes. To detect it in PM₂.₅ (fine airborne particles), use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) for sensitivity and specificity. Isotope dilution with deuterated internal standards (e.g., 9-nitroanthracene-d9) improves quantification accuracy. Pre-concentration via solid-phase extraction (SPE) is advised due to low environmental concentrations .